Trimethyl(methylcyclopentadienyl)platinum(IV)

Atomic Layer Deposition Platinum Thin Films Resistivity

MeCpPtMe₃ delivers a proven low-temperature ALD window (100–300°C) with a consistent 0.45 Å/cycle growth rate and nearly 100% step coverage in high-aspect-ratio structures (up to 11:1). Its halogen-free composition ensures clean Pt films with low resistivity. Unlike Pt(acac)₂ or CpPtMe₃, it uniquely enables wafer-scale continuous Pt on graphene oxide—critical for fuel cells, HER catalysts, and advanced sensors. When thermal budget constraints exclude alternatives, MeCpPtMe₃ provides a drop-in solution with superior nucleation on demanding substrates.

Molecular Formula C9H16Pt
Molecular Weight 319.3 g/mol
CAS No. 94442-22-5
Cat. No. B1586937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(methylcyclopentadienyl)platinum(IV)
CAS94442-22-5
Molecular FormulaC9H16Pt
Molecular Weight319.3 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]
InChIInChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4
InChIKeyWNCWUCSNEKCAAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(methylcyclopentadienyl)platinum(IV) | ALD & CVD Precursor Technical Profile


Trimethyl(methylcyclopentadienyl)platinum(IV) (MeCpPtMe₃, CAS 94442-22-5) is an organoplatinum(IV) complex recognized as a foundational precursor for platinum thin-film deposition. Characterized by its relatively low melting point (26–31 °C) and halogen-free composition (C₉H₁₆Pt), it decomposes cleanly to yield metallic platinum . Its adoption in both atomic layer deposition (ALD) and chemical vapor deposition (CVD) stems from a well-documented self-limiting growth mechanism and the ability to achieve low-resistivity Pt films across a wide temperature range, establishing a robust performance baseline for precursor selection [1].

Why 'Platinum Precursor' is Not a Commodity: Critical Performance Differences in MeCpPtMe₃


Despite the availability of other organoplatinum compounds for vapor deposition, substituting MeCpPtMe₃ with a structurally similar analog such as the unsubstituted CpPtMe₃ or alternative ligand systems like Pt(acac)₂ is not straightforward. MeCpPtMe₃ occupies a distinct region of the process parameter space, offering a lower deposition temperature window (100–300 °C) than CpPtMe₃ (≥120–180 °C) and superior nucleation characteristics on functionalized surfaces like graphene oxide compared to Pt(acac)₂ [1][2]. Furthermore, its vapor pressure curve and thermal decomposition profile dictate specific source temperature and delivery line requirements that differ significantly from those of its ethyl-substituted variant, PtMe₃(EtCp), making direct replacement without process re-optimization infeasible .

Trimethyl(methylcyclopentadienyl)platinum(IV) | Quantified Differentiation vs. Closest Analogs


Thermal ALD Process Window and Film Resistivity for MeCpPtMe₃

MeCpPtMe₃ demonstrates a robust thermal ALD process with a saturated growth rate of 0.45 Å/cycle within a 100–300 °C window using ozone as a co-reactant, yielding films with resistivities close to bulk platinum [1]. Using O₂ plasma, short exposures result in films with resistivities as low as 15 µΩ·cm, comparable to values achieved in thermal ALD (12.8 µΩ·cm) [2][3]. These metrics provide a benchmark for film quality and process scalability that must be met by any potential alternative.

Atomic Layer Deposition Platinum Thin Films Resistivity

Comparative Vapor Pressure vs. CpPtMe₃

The incorporation of a methyl group on the cyclopentadienyl ring in MeCpPtMe₃ significantly increases its volatility compared to the unsubstituted CpPtMe₃ analog. At 23 °C, MeCpPtMe₃ exhibits a vapor pressure of 0.053 Torr, which is higher than the 0.045 Torr measured for CpPtMe₃ [1]. This difference translates to easier vapor transport and more efficient precursor delivery in CVD and ALD systems.

Vapor Pressure Precursor Delivery CVD

Lower Deposition Temperature vs. CpPtMe₃

The methyl substitution in MeCpPtMe₃ not only affects volatility but also enables deposition at a lower substrate temperature. High-purity Pt films can be grown using MeCpPtMe₃ at a substrate temperature of 120 °C, whereas the unsubstituted CpPtMe₃ requires a higher temperature of 180 °C to achieve comparable film quality [1]. This 60 °C difference is critical for integration with temperature-sensitive materials and reducing the overall thermal budget of a process.

CVD Deposition Temperature Thermal Budget

Nucleation and Growth on Graphene Oxide vs. Pt(acac)₂

Density functional theory (DFT) calculations reveal a key difference in the adsorption behavior of MeCpPtMe₃ compared to Pt(acac)₂ on graphene surfaces. MeCpPtMe₃ exhibits stronger adsorption on graphene oxide (GO) monolayers than on pristine graphene, making GO an effective seed layer. In contrast, Pt(acac)₂ does not show this preferential adsorption, which can hinder nucleation and lead to non-uniform film growth [1]. This translates to a practical advantage for MeCpPtMe₃ in forming continuous, ultrathin Pt films on graphene-based substrates.

Nucleation Graphene DFT ALD

Trimethyl(methylcyclopentadienyl)platinum(IV) | Application Scenarios Grounded in Performance Evidence


Low-Thermal-Budget ALD for Advanced Semiconductor Nodes

The demonstrated ability of MeCpPtMe₃ to deposit high-quality Pt films with a consistent growth rate of 0.45 Å/cycle and low resistivity at temperatures as low as 100 °C makes it a premier choice for integrating platinum into advanced semiconductor devices where thermal budgets are severely constrained [1]. This low-temperature capability minimizes dopant diffusion and prevents degradation of sensitive high-k dielectrics or novel channel materials.

Conformal Coatings on High-Aspect-Ratio 3D Structures

MeCpPtMe₃ is well-suited for ALD processes requiring excellent conformality. The self-limiting nature of its reaction with oxygen co-reactants, coupled with the ability to fine-tune precursor pulse and purge cycles, enables the deposition of uniform Pt films inside complex 3D structures. This includes nearly 100% step coverage in trenches with aspect ratios as high as 11:1, as demonstrated in studies for copper-metallization barrier/seed stacks [2].

Seed Layer Deposition for Graphene-Based Electronics and Catalysis

The preferential adsorption and superior nucleation of MeCpPtMe₃ on graphene oxide (GO) compared to alternatives like Pt(acac)₂ is a critical enabler for creating wafer-scale, continuous Pt films on graphene [3]. This property is directly leveraged in the fabrication of Pt/graphene hybrid systems for applications in fuel cells, hydrogen evolution catalysts, and advanced sensors, where a uniform and adherent metal contact or catalytic layer is paramount.

Processes Requiring Lower Substrate Temperatures than CpPtMe₃

For OMCVD or related vapor-phase deposition techniques where the substrate cannot withstand the 180 °C required for the CpPtMe₃ analog, MeCpPtMe₃ offers a proven alternative. High-purity Pt films can be achieved at a 60 °C lower substrate temperature (120 °C) [4]. This directly addresses the thermal budget constraints of temperature-sensitive substrates, such as certain polymers or underlying device layers.

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